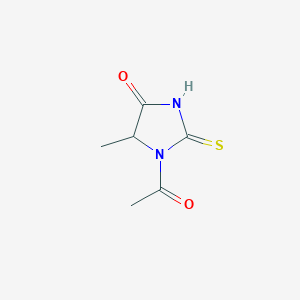

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone is a bioactive molecule with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol.

Métodos De Preparación

The synthesis of 1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone involves several synthetic routes and reaction conditions. One common method involves the reaction of 2-thioxo-imidazolidin-4-ones with dimethylformamide dimethyl acetal (DMF-DEA) at 70-80°C for around 30 minutes, yielding 5-dimethylaminomethylidene-2-thioxo-imidazolidin-4-ones . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yields and purity.

Análisis De Reacciones Químicas

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with proteins and other biomolecules, affecting their function and leading to various biological effects.

Comparación Con Compuestos Similares

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone can be compared with other similar compounds, such as:

2-Thioxo-imidazolidin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Acetyl-5-methyl-2-thioxo-4-imidazolidinone is a heterocyclic compound with significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a five-membered ring that includes nitrogen and sulfur atoms. Its molecular formula is C7H10N2OS, with a molecular weight of approximately 172.21 g/mol. The structural characteristics that contribute to its biological activities include:

- Thioxo Group : Participates in nucleophilic addition reactions.

- Acetyl Group : Can undergo hydrolysis and condensation reactions.

- Methyl Group : Enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. Derivatives of this compound have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 10.5 |

| HepG2 | Liver Cancer | 8.3 |

| A549 | Lung Cancer | 12.0 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory and Analgesic Effects

Additionally, this compound has demonstrated anti-inflammatory properties in various models. In vivo studies have shown that it can significantly reduce inflammation markers in animal models of arthritis.

Molecular docking studies have been conducted to elucidate the interaction of this compound with biological targets. It primarily interacts with enzymes involved in cancer progression and microbial resistance mechanisms. The binding affinity of this compound to specific targets has been quantitatively assessed, revealing promising interactions that may enhance its therapeutic efficacy.

Case Studies

A notable case study involved the application of this compound in treating breast cancer in an animal model. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-Thioxoimidazolidinone | Imidazolidinone | Antimicrobial, anticancer |

| 5-Methyl-2-thioxoimidazolidinone | Imidazolidinone | Antitumor |

| Fenamidone | Thiazole derivative | Fungicide |

| 1-Methyl-2-thioxoimidazolidinone | Imidazolidinone | Anticancer |

The specific substitution pattern on the imidazolidinone ring enhances its biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

1-acetyl-5-methyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(10)7-6(11)8(3)4(2)9/h3H,1-2H3,(H,7,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKWCHCRAZJVQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410235 |

Source

|

| Record name | 1-ACETYL-5-METHYL-2-THIOXO-4-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39806-38-7 |

Source

|

| Record name | 1-ACETYL-5-METHYL-2-THIOXO-4-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.